Lipophilicity Differentiation: Propionylamino Benzoate (LogP 2.11) vs. N-Benzoylalaninate Analog (LogP 0.71) — A 1.4-Log-Unit Shift with Implications for Membrane Permeability and Target Engagement
The target compound exhibits an ACD/LogP of 2.11 (predicted by the ACD/Labs Percepta Platform v14.00), whereas the closest commercially catalogued structural comparator—2-oxo-2-(4-sulfamoylanilino)ethyl N-benzoylalaninate—has a measured LogP of 0.7058 and LogD (pH 7.4) of 0.7047, both determined experimentally and reported by ChemDiv . This difference of ΔLogP ≈ 1.4 corresponds to an approximately 25-fold difference in octanol-water partition coefficient, placing the target compound in the more lipophilic, membrane-permeable range typically associated with improved passive diffusion across lipid bilayers while remaining within drug-like space (LogP < 5). The difference arises directly from the replacement of the polar N-benzoylalaninate ester with the less polar, conformationally restrained ortho-propionylamino benzoate moiety.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.11 (predicted, ACD/Labs Percepta Platform v14.00) |
| Comparator Or Baseline | 2-oxo-2-(4-sulfamoylanilino)ethyl N-benzoylalaninate: LogP = 0.7058, LogD (pH 7.4) = 0.7047 (ChemDiv experimental data) |
| Quantified Difference | ΔLogP ≈ 1.4042 (target − comparator); ~25-fold higher predicted octanol-water partitioning for the target |
| Conditions | ACD/Labs Percepta Platform prediction (target); experimental shake-flask or chromatographic determination (comparator, ChemDiv) |
Why This Matters
A LogP difference of ~1.4 log units is therapeutically meaningful: it predicts substantially greater passive membrane permeability for the target compound, which may translate into superior cellular uptake and oral bioavailability relative to more polar benzoylalaninate analogs—critical for selecting the appropriate chemotype for cell-based assays or in vivo pharmacological studies.
